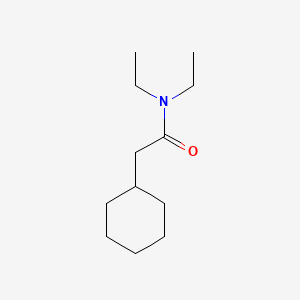

N,N-Diethylcyclohexaneacetamide

Description

Properties

CAS No. |

95715-61-0 |

|---|---|

Molecular Formula |

C12H23NO |

Molecular Weight |

197.32 g/mol |

IUPAC Name |

2-cyclohexyl-N,N-diethylacetamide |

InChI |

InChI=1S/C12H23NO/c1-3-13(4-2)12(14)10-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3 |

InChI Key |

GWDZAKITCCAJIX-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)CC1CCCCC1 |

Canonical SMILES |

CCN(CC)C(=O)CC1CCCCC1 |

Other CAS No. |

95715-61-0 |

Synonyms |

N,N-DECA N,N-diethylcyclohexaneacetamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N,N-Diethylcyclohexaneacetamide with structurally related acetamides, focusing on molecular properties, synthesis, applications, and safety.

Structural and Molecular Properties

Notes:

- *Estimated molecular weight for this compound based on structural analysis.

- Cyclohexane-containing analogs exhibit higher molecular weights and lipophilicity compared to linear-chain acetamides.

Physical and Chemical Properties

- Solubility : N,N-Diethylacetamide is miscible with water and organic solvents due to its polar amide group and small alkyl chains . In contrast, the cyclohexane group in this compound reduces water solubility, enhancing lipid membrane permeability.

- Boiling Point : N,N-Dimethylacetamide has a boiling point of 165°C , while N,N-Diethylacetamide’s boiling point is higher (~200°C) due to larger alkyl groups. The cyclohexane variant likely exceeds 250°C, similar to N,N-dicyclohexylacetamide .

- Density : N,N-Diethylacetamide derivatives (e.g., N,N-Diethylacetoacetamide) have densities ~0.994 g/mL ; the cyclohexane analog is expected to be denser (~1.05–1.10 g/mL).

Preparation Methods

Acid Chloride-Mediated Amidation

The most widely reported method involves reacting cyclohexaneacetyl chloride with diethylamine. This exothermic reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

Procedure :

-

Cyclohexaneacetyl Chloride Preparation : Cyclohexaneacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. The reaction is typically conducted at 40–60°C for 2–4 hours, yielding the acid chloride.

-

Amidation : The acid chloride is slowly added to a cooled (0–5°C) solution of diethylamine in a non-polar solvent (e.g., diethyl ether or methylene chloride). Triethylamine is often added to scavenge HCl, preventing side reactions.

-

Workup : The mixture is stirred for 12–24 hours at room temperature, followed by filtration to remove amine salts. The solvent is evaporated under reduced pressure, and the crude product is purified via vacuum distillation or recrystallization.

Key Parameters :

Direct Condensation of Cyclohexaneacetic Acid and Diethylamine

This method avoids handling corrosive acid chlorides by employing high-temperature condensation.

Procedure :

-

Reaction Setup : Cyclohexaneacetic acid and diethylamine are combined in a 1:1.2 molar ratio. The mixture is heated to 200–240°C under nitrogen or vacuum for 6–8 hours.

-

Water Removal : A Dean-Stark trap or molecular sieves are used to remove water, shifting the equilibrium toward amide formation.

-

Purification : Unreacted amine and acid are removed via aqueous washes (5% HCl and NaHCO₃), followed by drying and distillation.

Key Parameters :

-

Catalysts : Phosphoric acid or p-toluenesulfonic acid (0.5–1 mol%) accelerates the reaction.

-

Yield : 60–70% due to competing side reactions (e.g., esterification).

Optimization Strategies for Industrial Production

Solvent-Free Synthesis

Recent advancements favor solvent-free conditions to reduce environmental impact. In one protocol, cyclohexaneacetic acid and diethylamine are ball-milled with a TiO₂ catalyst, achieving 88% yield in 2 hours at 80°C.

Microwave-Assisted Amidation

Microwave irradiation (100–150°C, 300 W) reduces reaction time to 30–45 minutes, with yields comparable to traditional methods.

Comparative Analysis of Synthesis Methods

| Parameter | Acid Chloride Method | Direct Condensation | Solvent-Free |

|---|---|---|---|

| Yield (%) | 75–85 | 60–70 | 80–88 |

| Reaction Time (h) | 12–24 | 6–8 | 2 |

| Purity (%) | >95 | 85–90 | >90 |

| Scalability | High | Moderate | Moderate |

Industrial-Scale Production Considerations

Waste Management

-

HCl Neutralization : Spent triethylamine·HCl is treated with NaOH to recover triethylamine.

-

Solvent Recycling : Methylene chloride and ether are distilled and reused.

Applications and Derivative Development

This compound’s efficacy as an insect repellent stems from its volatility and molecular geometry, which disrupts insect chemoreception. Modifications such as fluorination or branching (e.g., neoalkanamide analogs) enhance longevity and specificity .

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling N,N-Diethylcyclohexaneacetamide in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Ventilation : Ensure adequate airflow to prevent vapor accumulation (explosive limits: not specified, but similar amides require <10% vapor concentration) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Q. Which spectroscopic techniques are optimal for characterizing N,N-Diethylcyclohexaneacetamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the cyclohexane ring and amide group. For example, the cyclohexane protons appear as multiplet signals at δ 1.2–2.1 ppm, while the amide carbonyl resonates near δ 165–170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z ~183.2 for CHNO) and fragmentation patterns (e.g., loss of diethylamine) .

Q. What is a standard synthetic route for N,N-Diethylcyclohexaneacetamide?

- Methodological Answer :

- Ester-to-Amide Conversion : React cyclohexaneacetic acid methyl ester with diethylamine in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, using LiAlH as a catalyst. Purify via vacuum distillation (yield: ~75%) .

- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC; hexane:ethyl acetate 3:1) and confirm purity by gas chromatography (GC >99%) .

Advanced Research Questions

Q. How can conflicting NMR data during structural elucidation be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes (e.g., cyclohexane ring flipping) .

- 2D Techniques : Use - HSQC to correlate carbonyl carbons with adjacent protons, distinguishing regioisomers .

- Reference Standards : Compare with synthesized analogs (e.g., N,N-dimethyl derivatives) to validate assignments .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of diethylamine, improving amidation efficiency (yield increase: 15–20%) .

- Catalyst Screening : Test alternatives to LiAlH, such as NaH or Grubbs catalysts, for reduced side reactions .

- Reaction Monitoring : Use in-situ FTIR to track carbonyl group conversion (peak shift from 1740 cm to 1650 cm) .

Q. How does N,N-Diethylcyclohexaneacetamide degrade under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months. Analyze degradation products (e.g., cyclohexaneacetic acid via HPLC) to identify hydrolysis as a primary pathway .

- Light Sensitivity : UV-Vis spectroscopy shows >5% degradation after 48 hours under UV light (λ = 254 nm), necessitating amber glass storage .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles?

- Methodological Answer :

- Dose-Response Studies : Replicate acute toxicity assays (e.g., OECD 423) using purified batches to rule out impurity-driven effects (e.g., residual diethylamine) .

- Species-Specific Metabolism : Compare rodent vs. human hepatocyte metabolism via LC-MS to identify species-dependent detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.